![molecular formula C19H20Cl2N4O3S B2499527 ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate CAS No. 477868-56-7](/img/structure/B2499527.png)
ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features, which include a thiazole ring, a hydrazone moiety, and a piperidine ring. While the specific compound is not directly synthesized or analyzed in the provided papers, similar compounds with thiazole and hydrazone components have been synthesized and studied, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related thiazole compounds typically involves cyclization reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved by cyclizing thioamide with 2-chloroacetoacetate, yielding a product above 60% . Similarly, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate was transformed into various substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and monosubstituted hydrazines . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as IR, ^1H NMR, and MS spectra . Additionally, X-ray diffraction methods can provide detailed insights into the crystallographic behavior of these compounds . Theoretical methods like density functional theory (DFT) are also employed to predict and confirm the molecular geometry, vibrational assignments, and chemical shifts, which are generally in good agreement with experimental data .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, forming a variety of heterocyclic compounds. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates reacted with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . The compound of interest, with its hydrazone and thiazole moieties, may similarly participate in reactions leading to the formation of diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their substituents. The presence of electronegative atoms and hydrogen bonding sites can be identified through molecular electrostatic potential (MEP) maps and Mulliken population analysis . These properties are crucial for understanding the reactivity and potential applications of the compound, such as in the development of pharmaceuticals or agrochemicals.
科学的研究の応用
Potential Anti-Breast Cancer Agents : A study by Mahmoud et al. (2021) involved synthesizing thiazole derivatives, including compounds structurally similar to ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate, as potential anti-breast cancer agents. These compounds demonstrated promising activities against MCF-7 tumor cells, indicating their potential in cancer treatment research (Mahmoud et al., 2021).
Antimalarial Activity : Makam et al. (2014) investigated the antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives, which are closely related to the chemical structure . The compounds showed significant inhibitory potential against Plasmodium falciparum, highlighting their relevance in antimalarial drug development (Makam et al., 2014).
Chemosensor for Metal Ions : Aysha et al. (2021) synthesized a colorimetric chemosensor based on a compound structurally similar to ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate. This chemosensor was effective for the recognition of metal ions like Co2+, Zn2+, and Cu2+ (Aysha et al., 2021).
Anti-Arrhythmic Activity : Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole derivatives, which are structurally related to the compound . Some of these synthesized compounds demonstrated significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Anticancer Agents : Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating a pyrazole moiety as anticancer agents. These compounds were structurally similar to ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate, and showed potential as anticancer agents (Gomha et al., 2014).
UV Protection and Antimicrobial Properties : Mohamed et al. (2020) designed thiazole azodyes containing a sulfonamide moiety, structurally similar to the target compound, for simultaneous dyeing and UV protection finishing of cotton fabrics. These dyes also exhibited antibacterial properties (Mohamed et al., 2020).
特性
IUPAC Name |
ethyl 1-[5-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O3S/c1-2-28-18(27)12-5-7-25(8-6-12)19-22-10-14(29-19)11-23-24-17(26)15-4-3-13(20)9-16(15)21/h3-4,9-12H,2,5-8H2,1H3,(H,24,26)/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXUDLNBANDPJS-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

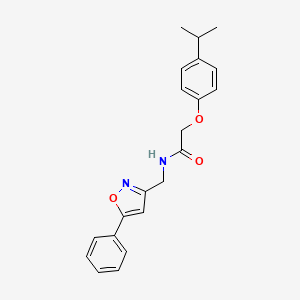
![3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)
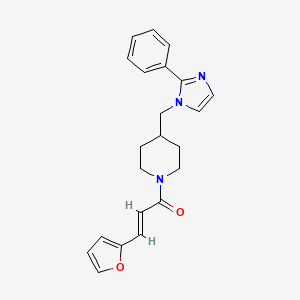

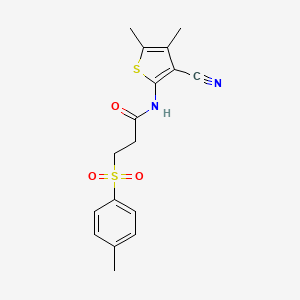
![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)
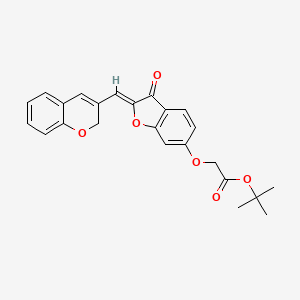
![1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2499459.png)
![2-(2-chloro-6-fluorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2499461.png)
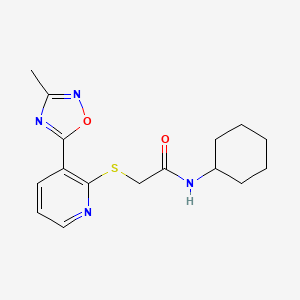
![3-(2-(2-fluorophenoxy)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2499463.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-5-yl)benzamide](/img/structure/B2499465.png)
